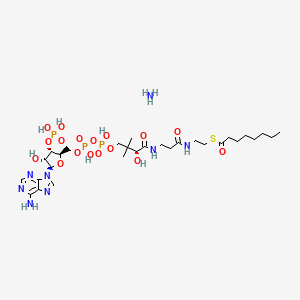![molecular formula C40H76NNa2O10P B6596182 disodium;(2S)-2-amino-3-[[(2R)-2,3-di(heptadecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate CAS No. 799268-51-2](/img/structure/B6596182.png)
disodium;(2S)-2-amino-3-[[(2R)-2,3-di(heptadecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with multiple functional groups. The (2S) and (2R) notations refer to the stereochemistry of the molecule, indicating the spatial arrangement of the atoms . The molecule seems to contain amino groups, phosphorus groups, and long hydrocarbon chains, which could suggest it’s a type of lipid or phospholipid .
Molecular Structure Analysis
The(2S) and (2R) notations in the name of the compound refer to the configuration of the chiral centers in the molecule . Chiral centers are atoms that are bonded to four different groups, leading to non-superimposable mirror images (enantiomers). The S and R designations are used to distinguish between these enantiomers . Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of long hydrocarbon chains could make the compound hydrophobic (water-repelling), while the amino and phosphorus groups could allow it to form hydrogen bonds .Aplicaciones Científicas De Investigación
Pamidronate and Bone Disease
Pamidronate, a bisphosphonate with a somewhat related functional group, demonstrates potent inhibition of bone resorption without significant detrimental effects on bone growth and mineralization. It has shown efficacy in conditions characterized by pathologically enhanced bone turnover, including Paget's disease, hypercalcaemia of malignancy, osteolytic bone metastasis, and osteoporosis. Pamidronate's role in restoring normocalcemia in patients with hypercalcaemia of malignancy and reducing skeletal morbidity underscores its value in treating bone diseases (Fitton & McTavish, 1991).
Calcium Disodium EDTA as a Food Additive
Calcium Disodium EDTA, a derivative of EthylenediamineTetraacetic Acid, serves as a preservative and sequestrant in foods. It is poorly absorbed from the gastrointestinal tract and considered metabolically inert without accumulation in the body. While high doses have shown nephrotoxicity and interference with zinc homeostasis, it remains safe for use as a food additive within regulated doses. The review by Sande et al. (2014) emphasizes its safety for food applications, although caution is advised when used in treatment for lead poisoning (Sande et al., 2014).
Environmental and Health Implications of Herbicides
Research on 2,4-D, a phenoxy herbicide, indicates its sorption to soil and organic matter, impacting environmental safety and potential health risks. This review by Werner et al. (2012) suggests that soil organic matter and iron oxides are significant sorbents for phenoxy herbicides, with implications for their environmental behavior and potential toxicity (Werner et al., 2012).
Antioxidant Activity and Health
Synthetic phenolic antioxidants (SPAs), including compounds like BHT and DBP, have been studied for their environmental occurrence, human exposure, and potential toxicity. SPAs, found in various foods and consumer products, may pose health risks such as hepatic toxicity and endocrine disruption at high doses. This review by Liu and Mabury (2020) highlights the need for further research into the toxicity of SPAs and their transformation products, as well as the development of safer alternatives (Liu & Mabury, 2020).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
disodium;(2S)-2-amino-3-[[(2R)-2,3-di(heptadecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H78NO10P.2Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-38(42)48-33-36(34-49-52(46,47)50-35-37(41)40(44)45)51-39(43)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;;/h36-37H,3-35,41H2,1-2H3,(H,44,45)(H,46,47);;/q;2*+1/p-2/t36-,37+;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEEAMWUYDAEVCE-NBBUAANBSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])N)OC(=O)CCCCCCCCCCCCCCCC.[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)[O-])N)OC(=O)CCCCCCCCCCCCCCCC.[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H76NNa2O10P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
808.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 145710345 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-N-[(E)-3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadec-9-enamide](/img/structure/B6596112.png)
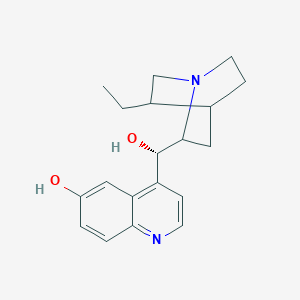
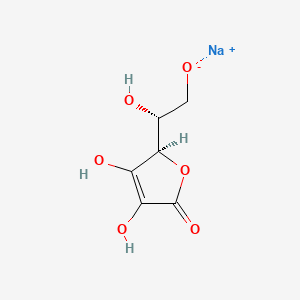
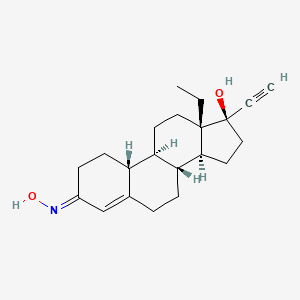
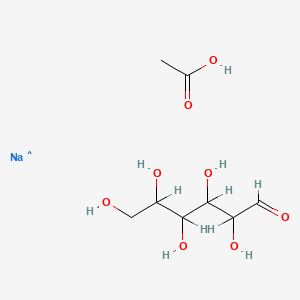

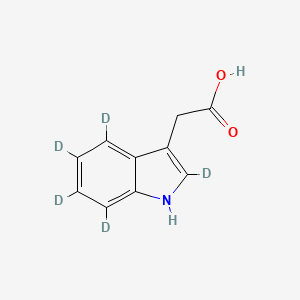


![[(2R)-2-[12-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanoyloxy]-3-[2-aminoethoxy(hydroxy)phosphoryl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B6596198.png)
![diazanium;[(2R)-3-[12-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanoyloxy]-2-hydroxypropyl] phosphate](/img/structure/B6596202.png)

